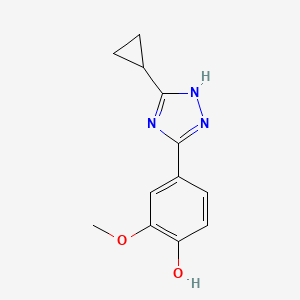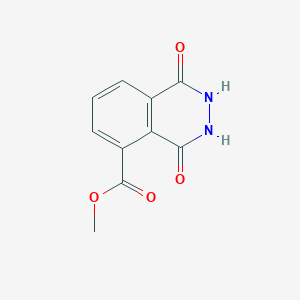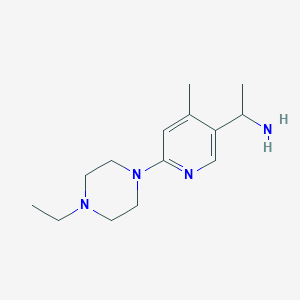
5-(2-Chloropyridin-3-yl)-3-(2-(difluoromethoxy)phenyl)-1,2,4-oxadiazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-(2-Cloropiridin-3-il)-3-(2-(difluorometoxi)fenil)-1,2,4-oxadiazol es un compuesto heterocíclico que ha despertado interés en varios campos de la investigación científica debido a sus características estructurales únicas y sus posibles aplicaciones. Este compuesto consta de un anillo de 1,2,4-oxadiazol sustituido con un grupo 2-cloropiridin-3-il y un grupo 2-(difluorometoxi)fenil, lo que lo convierte en un andamiaje valioso en química medicinal y ciencia de materiales.
Métodos De Preparación
Rutas Sintéticas y Condiciones de Reacción
La síntesis de 5-(2-Cloropiridin-3-il)-3-(2-(difluorometoxi)fenil)-1,2,4-oxadiazol generalmente implica la ciclización de precursores apropiados en condiciones específicas. Un método común implica la reacción de 2-cloropiridina-3-carboxilato de hidrazida con 2-(difluorometoxi)benzoil cloruro en presencia de una base como la trietilamina. La reacción se lleva a cabo en un disolvente orgánico como el diclorometano a temperatura ambiente, lo que lleva a la formación del anillo de oxadiazol deseado.
Métodos de Producción Industrial
La producción industrial de este compuesto puede implicar rutas sintéticas similares pero a mayor escala, con optimizaciones para el rendimiento y la pureza. El uso de reactores de flujo continuo y plataformas de síntesis automatizadas puede mejorar la eficiencia y la escalabilidad del proceso de producción.
Análisis De Reacciones Químicas
Tipos de Reacciones
5-(2-Cloropiridin-3-il)-3-(2-(difluorometoxi)fenil)-1,2,4-oxadiazol puede sufrir varias reacciones químicas, que incluyen:
Oxidación: El compuesto se puede oxidar en condiciones específicas para formar los óxidos correspondientes.
Reducción: Las reacciones de reducción pueden conducir a la formación de derivados reducidos.
Reactivos y Condiciones Comunes
Oxidación: Se pueden utilizar agentes oxidantes comunes como el permanganato de potasio o el peróxido de hidrógeno.
Reducción: Los agentes reductores como el borohidruro de sodio o el hidruro de aluminio y litio se emplean normalmente.
Sustitución: Los nucleófilos como las aminas o los tioles se pueden utilizar en reacciones de sustitución, a menudo en presencia de un catalizador o en condiciones básicas.
Principales Productos Formados
Los principales productos formados a partir de estas reacciones dependen de los reactivos y las condiciones específicas utilizadas. Por ejemplo, la oxidación puede producir óxidos de N-oxadiazol, mientras que las reacciones de sustitución pueden introducir varios grupos funcionales, lo que lleva a una variedad diversa de derivados.
Aplicaciones Científicas De Investigación
Química
En química, 5-(2-Cloropiridin-3-il)-3-(2-(difluorometoxi)fenil)-1,2,4-oxadiazol se utiliza como bloque de construcción para la síntesis de moléculas más complejas
Biología
En la investigación biológica, este compuesto se ha estudiado por su potencial como molécula bioactiva. Su capacidad para interactuar con objetivos biológicos lo convierte en un candidato para el descubrimiento y desarrollo de fármacos, particularmente en la búsqueda de nuevos agentes terapéuticos.
Medicina
En medicina, las posibles propiedades farmacológicas del compuesto son de interés. Puede exhibir actividad contra ciertas enfermedades o afecciones, lo que lo convierte en objeto de investigación en química medicinal y farmacología.
Industria
En el sector industrial, 5-(2-Cloropiridin-3-il)-3-(2-(difluorometoxi)fenil)-1,2,4-oxadiazol se puede utilizar en el desarrollo de nuevos materiales con propiedades específicas. Su incorporación a polímeros u otros materiales puede mejorar su rendimiento en diversas aplicaciones.
Mecanismo De Acción
El mecanismo de acción de 5-(2-Cloropiridin-3-il)-3-(2-(difluorometoxi)fenil)-1,2,4-oxadiazol implica su interacción con objetivos moleculares específicos. El compuesto puede unirse a enzimas, receptores u otras proteínas, modulando su actividad y provocando diversos efectos biológicos. Las vías y los objetivos exactos dependen del contexto específico de su uso, ya sea en sistemas biológicos o en aplicaciones industriales.
Comparación Con Compuestos Similares
Compuestos Similares
Imidazo[1,2-a]piridinas: Estos compuestos comparten una estructura heterocíclica similar y son conocidos por su amplia gama de aplicaciones en química medicinal.
Otros Oxadiazoles:
Singularidad
5-(2-Cloropiridin-3-il)-3-(2-(difluorometoxi)fenil)-1,2,4-oxadiazol destaca por su patrón de sustitución específico, que confiere propiedades químicas y biológicas únicas. La presencia de los grupos cloropiridinil y difluorometoxi fenil aumenta su versatilidad y potencial para diversas aplicaciones.
Propiedades
Fórmula molecular |
C14H8ClF2N3O2 |
|---|---|
Peso molecular |
323.68 g/mol |
Nombre IUPAC |
5-(2-chloropyridin-3-yl)-3-[2-(difluoromethoxy)phenyl]-1,2,4-oxadiazole |
InChI |
InChI=1S/C14H8ClF2N3O2/c15-11-9(5-3-7-18-11)13-19-12(20-22-13)8-4-1-2-6-10(8)21-14(16)17/h1-7,14H |
Clave InChI |
LBDHWUKIOKJQKM-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C(=C1)C2=NOC(=N2)C3=C(N=CC=C3)Cl)OC(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-(4-Chlorophenyl)-6-ethyl-2,3-dihydro-1H-imidazo[1,2-b]pyrazole-7-carboxylic acid](/img/structure/B11792231.png)




![2-ethoxy-3-[[4-[2-[(Z)-(hydroxyhydrazinylidene)methyl]phenyl]phenyl]methyl]benzimidazole-4-carboxylic acid](/img/structure/B11792252.png)






![3-(6-Thiomorpholino-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)propanoic acid](/img/structure/B11792310.png)

